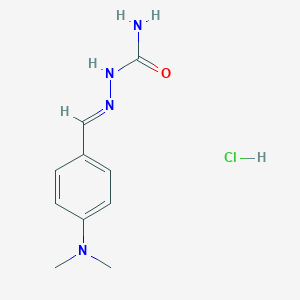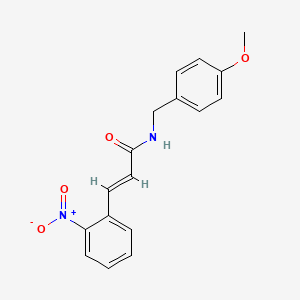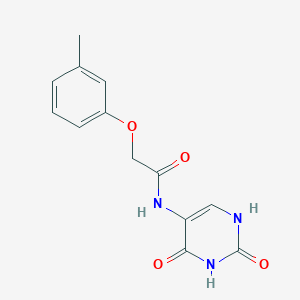![molecular formula C16H13N3O4 B5865488 4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B5865488.png)
4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is also known as N-(4-((3-(2-nitrophenyl)acryloyl)amino)phenyl)benzamide and has a molecular formula of C20H14N4O4.
Mecanismo De Acción
The mechanism of action of 4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. It has also been suggested that it induces apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. It has also been found to inhibit the proliferation and migration of cancer cells. Additionally, it has been found to have antibacterial and antifungal activities against various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its limitations include its relatively low solubility in water and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several future directions for the research on 4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide. These include:
1. Investigating its potential as a therapeutic agent for the treatment of inflammatory disorders and cancer.
2. Exploring its potential as a fluorescent probe for detecting metal ions in biological samples.
3. Synthesizing novel organic compounds using this compound as a building block.
4. Investigating its potential as a ligand for the synthesis of metal complexes with potential applications in catalysis.
5. Studying its antibacterial and antifungal activities against various microorganisms.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of 4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide involves the condensation reaction between 4-aminobenzamide and 3-(2-nitrophenyl)acrylic acid. This reaction is carried out in the presence of a catalyst, such as triethylamine, in a suitable solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used as a fluorescent probe for detecting metal ions and as a ligand for the synthesis of metal complexes. Additionally, it has been used as a building block for the synthesis of novel organic compounds.
Propiedades
IUPAC Name |
4-[[(E)-3-(2-nitrophenyl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c17-16(21)12-5-8-13(9-6-12)18-15(20)10-7-11-3-1-2-4-14(11)19(22)23/h1-10H,(H2,17,21)(H,18,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXWWIQEENGWHU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)

![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)
![N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865418.png)






![1-{4-[4-(2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5865463.png)

![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)
![2-[(3-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5865519.png)